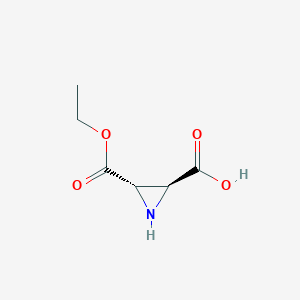
(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid, also known as EACA, is a cyclic amino acid that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. EACA has been shown to have various biochemical and physiological effects, making it a valuable tool in the field of biochemistry and pharmacology.
Mecanismo De Acción
(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid inhibits the activity of plasmin by binding to its active site and preventing it from cleaving fibrin, a protein involved in blood clotting. This results in the stabilization of blood clots and the prevention of their breakdown. (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has also been shown to inhibit the activity of other proteases, including trypsin and chymotrypsin.
Efectos Bioquímicos Y Fisiológicos
(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has been shown to have various biochemical and physiological effects, including the inhibition of plasmin activity, the stabilization of blood clots, and the prevention of their breakdown. It has also been shown to inhibit the activity of other proteases, including trypsin and chymotrypsin. (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has been used as an antifibrolytic agent in surgery to reduce bleeding and the need for blood transfusions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it readily available for research purposes. Additionally, it has a well-characterized mechanism of action and has been extensively studied in vitro and in vivo. However, (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has some limitations for use in lab experiments. It has low solubility in some solvents, which can limit its use in certain assays. Additionally, it has been shown to have some toxicity in high doses, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid. One area of interest is the development of new therapeutic agents based on the structure of (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid. Additionally, there is interest in the use of (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid as a diagnostic tool for the detection of plasmin activity in blood samples. Further studies are needed to elucidate the mechanism of action of (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid and its effects on other proteases. Finally, there is interest in the development of new synthesis methods for (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid that are more efficient and environmentally friendly.
Métodos De Síntesis
(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid can be synthesized through the reaction of L-serine and ethyl chloroformate in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid. The purity of the product can be improved through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid has been used in various scientific research applications, including the study of enzyme kinetics, protein structure, and drug design. It has been shown to inhibit the activity of plasmin, a protease that is involved in blood clotting. This makes (2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid a potential therapeutic agent for the treatment of thrombosis and other clotting disorders.
Propiedades
Número CAS |
167693-85-8 |
|---|---|
Nombre del producto |
(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic Acid |
Fórmula molecular |
C6H9NO4 |
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2S,3S)-3-ethoxycarbonylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)4-3(7-4)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m0/s1 |
Clave InChI |
DIDDEKQOGOEWTH-IMJSIDKUSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1[C@H](N1)C(=O)O |
SMILES |
CCOC(=O)C1C(N1)C(=O)O |
SMILES canónico |
CCOC(=O)C1C(N1)C(=O)O |
Sinónimos |
2,3-Aziridinedicarboxylicacid,monoethylester,(2S,3S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




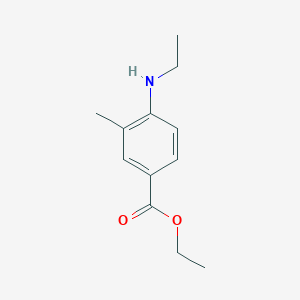
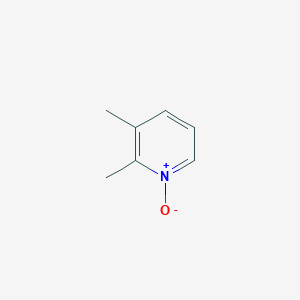

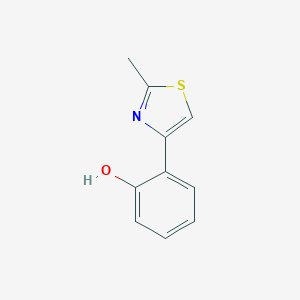
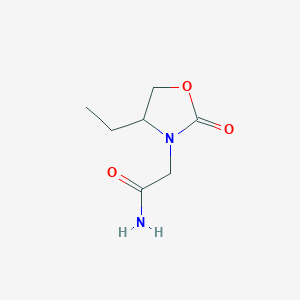
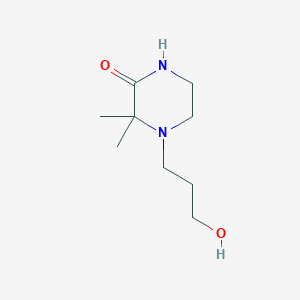
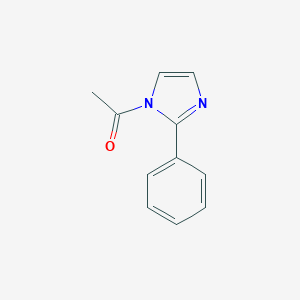
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B70570.png)
![2H-Pyran, 2-[2-(2-bromophenyl)ethoxy]tetrahydro-](/img/structure/B70574.png)
![Ethyl 3-[bis(methylsulfanyl)methylideneamino]propanoate](/img/structure/B70575.png)
![(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B70579.png)
![7-Oxa-2-azaspiro[3.5]nonane](/img/structure/B70580.png)
![2-[6,8-dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide](/img/structure/B70581.png)